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molecular formula C20H31BFNO2Si B1398892 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1148004-02-7

1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1398892
M. Wt: 375.4 g/mol
InChI Key: OAMAAQPCABOWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563540B2

Procedure details

Following General Procedure A, 1-(tert-butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and 2-(1-((2-chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)propan-2-ol from Example 8 were reacted to give 105. LCMS (MH+)=505.2. 1H-NMR (DMSO-d6): δ 11.2 (s, 1H), 8.15 (d, 1H), 7.87 (d, 1H), 7.47 (m, 1H), 7.44 (s, 1H), 7.01 (m, 1H), 6.75 (s, 1H), 4.49 (s, 4H), 4.02 (s, 1H), 3.80 (m, 4H), 3.73 (s, 2H), 2.93 (m, 2H), 1.99 (m, 2H), 1.66 (m, 2H), 1.28 (m, 3H), 1.04 (s, 6H)
Name
2-(1-((2-chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Si]([N:8]1[C:16]2[C:11](=[C:12](B3OC(C)(C)C(C)(C)O3)[C:13]([F:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)(C(C)(C)C)(C)C.Cl[C:28]1[N:29]=[C:30]([N:49]2[CH2:54][CH2:53][O:52][CH2:51][CH2:50]2)[C:31]2[N:37]=[C:36]([CH2:38][N:39]3[CH2:44][CH2:43][CH:42]([C:45]([OH:48])([CH3:47])[CH3:46])[CH2:41][CH2:40]3)[CH:35]=[CH:34][C:32]=2[N:33]=1>>[F:17][C:13]1[C:12]([C:28]2[N:29]=[C:30]([N:49]3[CH2:54][CH2:53][O:52][CH2:51][CH2:50]3)[C:31]3[N:37]=[C:36]([CH2:38][N:39]4[CH2:44][CH2:43][CH:42]([C:45]([OH:48])([CH3:47])[CH3:46])[CH2:41][CH2:40]4)[CH:35]=[CH:34][C:32]=3[N:33]=2)=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH:9]=[CH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N1C=CC2=C(C(=CC=C12)F)B1OC(C(O1)(C)C)(C)C
Step Two
Name
2-(1-((2-chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CC(=N2)CN2CCC(CC2)C(C)(C)O)N2CCOCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C=CNC2=CC1)C=1N=C(C2=C(N1)C=CC(=N2)CN2CCC(CC2)C(C)(C)O)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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